2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-morpholino1It’s worth noting that derivatives of pyrido[2,3-d]pyrimidine, a similar structure, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .
Mode of Action
The exact mode of action of 2-(Methylsulfanyl)-4-morpholino1Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidine, have been shown to inhibit the activity of pi3k and protein tyrosine kinases . This inhibition could potentially lead to a decrease in the phosphorylation of downstream targets, thereby affecting various cellular processes .
Biochemical Pathways
While the specific biochemical pathways affected by 2-(Methylsulfanyl)-4-morpholino1These pathways are involved in cell survival, growth, proliferation, and metabolism .
Pharmacokinetics
The pharmacokinetic properties of 2-(Methylsulfanyl)-4-morpholino1
Result of Action
The molecular and cellular effects of 2-(Methylsulfanyl)-4-morpholino1Based on the known effects of similar compounds, it can be inferred that it may have potential antiproliferative effects due to its possible inhibitory action on pi3k and protein tyrosine kinases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Methylsulfanyl)-4-morpholino1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). This reaction selectively forms the desired benzothienopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Benzylamine-substituted derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-4-morpholino1
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit anti-inflammatory and analgesic properties.
Uniqueness
2-(Methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine stands out due to its unique combination of a benzothieno and pyrimidine ring system, along with the presence of a morpholino group.
Properties
IUPAC Name |
4-(2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-20-15-16-12-10-4-2-3-5-11(10)21-13(12)14(17-15)18-6-8-19-9-7-18/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMIOMUUDVCJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.